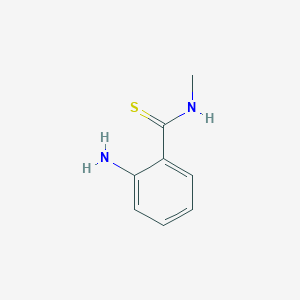
Carbamothioic acid, methyl-1-naphthalenyl-, O-2-naphthalenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-(2-Naphthyl) methyl(1-naphthyl)thiocarbamate: is a synthetic thiocarbamate compound known for its antifungal properties. It is commonly used in various medicinal and industrial applications due to its effectiveness in inhibiting fungal growth .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of o-(2-Naphthyl) methyl(1-naphthyl)thiocarbamate typically involves the reaction of 2-naphthol with thiophosgene to form a monosubstituted thiophosgene product. This intermediate is then reacted with N-methyl-1-naphthylamine to yield the desired thiocarbamate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: o-(2-Naphthyl) methyl(1-naphthyl)thiocarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbamate group to thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiocarbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiocarbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, o-(2-Naphthyl) methyl(1-naphthyl)thiocarbamate is used as a reagent in organic synthesis, particularly in the formation of other thiocarbamate derivatives .
Biology and Medicine: The compound is widely used as an antifungal agent in the treatment of skin infections such as athlete’s foot, jock itch, and ringworm. It works by inhibiting the growth of dermatophytes and other fungi .
Industry: In industrial applications, it is used in the formulation of antifungal creams, powders, and sprays. It is also employed in the preservation of materials susceptible to fungal contamination .
Wirkmechanismus
The exact mechanism of action of o-(2-Naphthyl) methyl(1-naphthyl)thiocarbamate is not entirely understood. it is believed to inhibit squalene epoxidase, an enzyme crucial in the biosynthesis of ergosterol, a key component of fungal cell membranes. By disrupting ergosterol synthesis, the compound compromises the integrity of the fungal cell membrane, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Tolnaftate: Another thiocarbamate antifungal agent with a similar mechanism of action.
Liranaftate: A related compound used for similar antifungal purposes.
Uniqueness: o-(2-Naphthyl) methyl(1-naphthyl)thiocarbamate is unique in its dual naphthyl structure, which may contribute to its specific binding affinity and effectiveness against a broader range of fungal species compared to other thiocarbamates .
Eigenschaften
CAS-Nummer |
1049-15-6 |
|---|---|
Molekularformel |
C22H17NOS |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
O-naphthalen-2-yl N-methyl-N-naphthalen-1-ylcarbamothioate |
InChI |
InChI=1S/C22H17NOS/c1-23(21-12-6-10-17-8-4-5-11-20(17)21)22(25)24-19-14-13-16-7-2-3-9-18(16)15-19/h2-15H,1H3 |
InChI-Schlüssel |
ULKCSVORYFKCRE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC2=CC=CC=C21)C(=S)OC3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzonitrile](/img/structure/B12002068.png)
![N'-[(E)-[1,1'-biphenyl]-4-ylmethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B12002073.png)
![2-(4-Methylphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002075.png)

![5-(4-methoxyphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12002081.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12002092.png)
![Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12002096.png)


![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12002116.png)



